Fluopimomide

Description

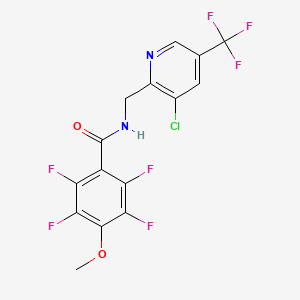

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJKFZQFTZJKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF7N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337425 | |

| Record name | Fluopimomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309859-39-9 | |

| Record name | Fluopimomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309859399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopimomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPIMOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK7UY7L4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluopimomide: A Technical Guide to a Novel Fungicide

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the fungicide Fluopimomide, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, mechanism of action, synthesis, and efficacy against various plant pathogens.

Chemical Identity and Properties

This compound is a novel acid amide fungicide with the following identifiers:

-

CAS Number: 1309859-39-9[1]

-

Molecular Formula: C₁₅H₈ClF₇N₂O₂

-

IUPAC Name: N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide[1]

-

Synonyms: Kanuozi, LH-2010A

Structure:

(Image Source: PubChem CID 72734664)

| Property | Value |

| Molecular Weight | 416.68 g/mol |

| Exact Mass | 416.0163 g/mol |

| Elemental Analysis | C, 43.24%; H, 1.94%; Cl, 8.51%; F, 31.92%; N, 6.72%; O, 7.68%[1] |

Mechanism of Action

The primary mode of action of this compound is believed to be the disruption of cell membrane stability in susceptible fungi. Evidence suggests that, similar to the structurally related fungicide fluopicolide, this compound causes the redistribution of spectrin-like proteins from the cell membrane to the cytoplasm in Oomycetes and Ascomycetes.[1][2] These proteins are crucial for maintaining the integrity and stability of the cell membrane. Their delocalization leads to membrane instability and ultimately, cell lysis.

Some sources also suggest that this compound may act as a succinate dehydrogenase inhibitor (SDHI), interfering with the fungal mitochondrial respiratory chain. However, the evidence for this mechanism is less established compared to its effects on spectrin-like proteins.

Synthesis

A general synthetic route for this compound has been described, starting from pentafluorinated benzoate. The synthesis involves the introduction of a methoxy group, followed by saponification and amidation with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to yield the final product.

A simplified workflow for one of the possible synthetic pathways is outlined below.

Caption: Synthetic pathway of this compound.

Efficacy and Quantitative Data

This compound has demonstrated significant efficacy against a range of plant pathogens, including fungi and nematodes.

Fungicidal Activity

This compound is effective in controlling gray mold on tomatoes caused by Botrytis cinerea.

Table 1: In Vitro Efficacy of Fungicides against Botrytis cinerea

| Fungicide | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |

| Azoxystrobin + Tebuconazole | 25 | 100 |

| Azoxystrobin + Chlorothalonil | 25 | 100 |

| Captan + Hexaconazole | 25 | 96.67 |

| Chlorothalonil | 25 | 45.19 |

Data from a study evaluating various fungicides, highlighting the effectiveness of co-formulations.

Nematicidal Activity

This compound has shown considerable activity against the root-knot nematode Meloidogyne incognita.

Table 2: In Vitro Toxicity of this compound against Meloidogyne incognita

| Life Stage | LC50 (mg/L) after 48h exposure |

| Second-stage Juveniles (J2s) | 23.4 |

| Eggs | 9.5 |

Data from in vitro toxicity assays.

Table 3: Efficacy of this compound in Reducing Root Galling by M. incognita in Greenhouse Trials

| Application Rate (g/ha) | Reduction in Galling Index (30 DAT) | Reduction in Galling Index (60 DAT) |

| 250 | 19.3% - 23.8% | 35.7% - 52.7% |

| 500 | 19.3% - 23.8% | 35.7% - 52.7% |

| 1000 | 19.3% - 23.8% | 35.7% - 52.7% |

DAT: Days After Treatment.

Table 4: Reduction of M. incognita Soil Populations by this compound in Greenhouse Trials

| Application Rate (g/ha) | Population Reduction (30 DAT) | Population Reduction (60 DAT) |

| 250 | 26.2% - 46.5% | 65.6% - 82.1% |

| 500 | 26.2% - 46.5% | 65.6% - 82.1% |

| 1000 | 26.2% - 46.5% | 65.6% - 82.1% |

DAT: Days After Treatment.

Experimental Protocols

In Vitro Fungicide Efficacy Testing against Botrytis cinerea

This protocol is a generalized procedure based on standard practices for evaluating fungicide efficacy.

-

Pathogen Isolation and Culture:

-

Collect tomato leaves showing typical gray mold symptoms.

-

Aseptically cut small pieces from the lesion margins and surface sterilize with 1% sodium hypochlorite for 30-60 seconds.

-

Rinse the sterilized pieces two to three times with sterile distilled water and blot dry on sterile filter paper.

-

Place the dried pieces onto Petri plates containing Potato Dextrose Agar (PDA).

-

Incubate the plates at a suitable temperature until the fungus grows out from the leaf pieces.

-

Purify the culture by sub-culturing from the edge of the fungal colony to fresh PDA plates.

-

-

Fungicide Stock Solution Preparation:

-

Prepare stock solutions of the test fungicides at a high concentration (e.g., 1000 µg/mL) in a suitable sterile solvent.

-

-

Mycelial Growth Inhibition Assay:

-

Prepare PDA medium and amend it with the test fungicides at different concentrations (e.g., 25, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.

-

Pour the amended PDA into sterile Petri plates.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing B. cinerea culture.

-

Include a control plate with PDA without any fungicide.

-

Incubate the plates in the dark at 25°C.

-

Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

-

-

Greenhouse Evaluation of Nematicide Efficacy against Meloidogyne incognita on Tomato

This protocol is a generalized procedure for greenhouse trials.

-

Experimental Setup:

-

Use pots (e.g., 20 cm diameter) filled with sterilized sandy soil.

-

Transplant one-month-old tomato seedlings (e.g., cultivar 'Jingpeng No. 8') into each pot.

-

-

Inoculation:

-

Prepare a suspension of freshly hatched second-stage juveniles (J2s) of M. incognita.

-

Inoculate each pot with a specific number of J2s (e.g., 1500 J2s in 15 mL of water) by injecting the suspension into holes made in the root zone.

-

-

Nematicide Application:

-

Apply this compound at different rates (e.g., equivalent to 250, 500, and 1000 g/ha) to the soil surface of the pots.

-

Include an untreated, inoculated control group.

-

-

Data Collection and Analysis:

-

Maintain the plants in a greenhouse with controlled conditions (e.g., 20-30°C, 12:12 photoperiod).

-

After a set period (e.g., 30 and 60 days after treatment), carefully uproot the plants.

-

Assess the root galling index on a scale of 0 to 10.

-

Extract nematodes from a subsample of soil from each pot to determine the population density.

-

Measure plant growth parameters such as plant height, stem diameter, and biomass.

-

Calculate the percentage reduction in the galling index and nematode population compared to the untreated control.

-

Signaling Pathway and Logical Relationships

The proposed mechanism of action involving the delocalization of spectrin-like proteins suggests a disruption of the fungal cytoskeleton and membrane integrity. The precise signaling cascade is still under investigation, but a logical workflow can be represented as follows:

Caption: Proposed mechanism of this compound action.

This technical guide provides a comprehensive summary of the current knowledge on this compound. Further research is warranted to fully elucidate its molecular mechanism of action and to explore its full potential in integrated pest management strategies.

References

An In-depth Technical Guide to the Synthesis of Fluopimomide

This technical guide provides a detailed overview of the primary synthesis pathways for Fluopimomide, a broad-spectrum fungicide and nematicide. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document outlines the key chemical transformations, intermediates, and reaction conditions, supported by quantitative data and detailed experimental protocols.

Core Synthesis Strategy

The synthesis of this compound, chemically known as N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide, involves the coupling of two key fragments: a substituted benzoyl chloride and a substituted pyridinemethanamine. The primary synthetic routes diverge in the sequence of introducing the methoxy group and forming the amide bond.

Two main pathways have been identified, both commencing from the readily available ethyl 2,3,4,5,6-pentafluorobenzoate.

Pathway 1: Methoxy Group Introduction Followed by Amidation

This pathway prioritizes the modification of the benzene ring before the final amide coupling.

Step 1: Methoxylation

The synthesis begins with the selective introduction of a methoxy group at the 4-position of ethyl 2,3,4,5,6-pentafluorobenzoate (70). This is achieved by reacting it with methoxytrimethylsilane in the presence of a tricoordinated gold(I) chloride complex to yield ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate (71).[1]

Step 2: Ester Saponification

The resulting ester (71) undergoes saponification under basic conditions to produce 2,3,5,6-tetrafluoro-4-methoxybenzoic acid (72).[1]

Step 3: Acyl Chloride Formation

The benzoic acid derivative (72) is then converted to the more reactive 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (73) using a chlorinating agent such as thionyl chloride.[1]

Step 4: Amidation

The final step involves the amidation of the acyl chloride (73) with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to yield this compound (XII).[1]

Pathway 2: Amidation Followed by Methoxylation

This alternative route reverses the order of key transformations.

Step 1: Ester Cleavage and Acyl Chloride Formation

The starting material, ethyl 2,3,4,5,6-pentafluorobenzoate (70), first undergoes ester cleavage followed by chlorination to form the corresponding acyl chloride.[1]

Step 2: Amidation

The resulting acyl chloride is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to form the amide intermediate (69).

Step 3: Methoxylation

In the final step, the methoxy group is introduced onto the amide intermediate (69) using sodium methoxide in methanol to yield this compound. This reaction proceeds in high yield.

Synthesis of Key Intermediate: 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine

A crucial building block for the synthesis of this compound is 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine. This intermediate is also a component of the fungicide fluopicolide. Its synthesis typically starts from 3-picoline.

The process involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over transition metal-based catalysts like iron fluoride. This one-step reaction can yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate. Further transformations, which may include amination or other functional group manipulations, are then carried out to obtain the desired 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reagents | Yield (%) |

| Pathway 1: Methoxylation | Ethyl 2,3,4,5,6-pentafluorobenzoate (70) | Ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate (71) | Methoxytrimethylsilane, [AuCl(PPh3)] | High |

| Pathway 2: Methoxylation | Amide Intermediate (69) | This compound | Sodium methoxide, Methanol | High |

Note: Specific yield percentages were not available in the provided search results. "High" indicates that the source material described the yield favorably.

Detailed Experimental Protocols

While the general synthetic routes are established, detailed experimental protocols with specific quantities, reaction times, and temperatures were not fully available in the initial search results. The following are generalized procedures based on the available information.

General Procedure for Amidation (Pathway 1, Step 4)

To a solution of 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), a base (e.g., triethylamine, pyridine) is added and the mixture is cooled in an ice bath. 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (73) is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure. The crude product is purified by column chromatography or recrystallization.

A similar amidation procedure is described for a related compound, 2,6-dichloro-N-(4-chlorophenyl)benzamide, where 2,6-dichlorobenzoyl chloride and 4-chloroaniline were refluxed in triethylamine and tetrahydrofuran for 8 hours.

General Procedure for Methoxylation (Pathway 2, Step 3)

The amide intermediate (69) is dissolved in methanol. A solution of sodium methoxide in methanol is added, and the reaction mixture is stirred, potentially with heating, until the reaction is complete. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through at least two distinct pathways, primarily differing in the sequence of amidation and methoxylation. Both routes utilize common starting materials and key intermediates. The synthesis of the crucial pyridinemethanamine fragment is a key aspect of the overall process. Further research into patent literature and detailed chemical publications may provide more specific quantitative data and optimized reaction conditions for each step.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fluopimomide: Molecular Properties, Synthesis, and Biological Interactions

This guide provides a comprehensive overview of the fungicide this compound, detailing its chemical and physical properties, synthetic route, and its effects on biological systems. The information is tailored for researchers and professionals in the fields of agricultural science and drug development.

Core Molecular and Chemical Properties

This compound is a novel benzamide fungicide with a broad spectrum of activity against various plant pathogens.[1][2] Its fundamental molecular and chemical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₈ClF₇N₂O₂[3][4][5] |

| Molecular Weight | 416.68 g/mol |

| IUPAC Name | N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide |

| CAS Number | 1309859-39-9 |

| Synonyms | Kanuozi, LH-2010A |

| Chemical Class | Benzamide fungicide, Monochloropyridine, Organofluorine compound |

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between two primary precursors: 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride and 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine. A common synthetic route begins with a pentafluorinated benzoate. The synthesis can proceed via two main pathways, primarily differing in the sequence of ester saponification and amidation steps.

A generalized workflow for the synthesis is outlined below:

Biological Activity and Signaling Pathways

This compound has been shown to induce oxidative stress in the nematode Caenorhabditis elegans through the insulin/IGF-1-like signaling pathway. Exposure to sublethal doses of this compound leads to a series of physiological and molecular changes in the organism.

Insulin/IGF-1-like Signaling Pathway in C. elegans

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that regulates metabolism, growth, development, and longevity in response to nutrient levels. In C. elegans, this pathway is initiated by the binding of insulin-like peptides to the DAF-2 receptor, which subsequently activates a phosphoinositide 3-kinase (PI3K)/Akt kinase cascade. This cascade ultimately regulates the FOXO transcription factor DAF-16.

Exposure to this compound has been observed to down-regulate the expression of daf-2 and several oxidative stress-related genes, including sod-3, hsp-16.1, gst-4, and ctl-2, while up-regulating the expression of skn-1. This disruption of the IIS pathway leads to increased reactive oxygen species (ROS) production and subsequent oxidative damage.

The signaling pathway affected by this compound in C. elegans is depicted below:

Experimental Protocols for Efficacy Testing

Evaluating the efficacy of a fungicide like this compound typically involves a series of in vitro and in vivo assays. Below are generalized protocols for testing against a common plant pathogen, Botrytis cinerea, the causative agent of gray mold.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct effect of this compound on the vegetative growth of the target fungus.

Methodology:

-

Fungal Culture: Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates at 20-25°C for 5-7 days.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Amended Media: Add the this compound stock solution to molten PDA (cooled to 50-55°C) to achieve a range of final concentrations. A solvent-only control should also be prepared.

-

Inoculation: Place a mycelial plug from the edge of an actively growing B. cinerea culture onto the center of the this compound-amended and control PDA plates.

-

Incubation: Incubate the plates in the dark at 20-25°C.

-

Data Collection: Measure the colony diameter at regular intervals until the growth on the control plates reaches the edge of the plate.

-

Analysis: Calculate the percentage of growth inhibition and determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).

In Vivo Protective Assay

This assay evaluates the ability of this compound to protect plant tissue from fungal infection.

Methodology:

-

Plant Material: Use detached leaves or whole plants of a susceptible host (e.g., tomato).

-

Fungicide Application: Spray the plant material with different concentrations of a this compound formulation until runoff. Allow the leaves to dry.

-

Inoculation: Place a drop of a B. cinerea spore suspension onto the center of each treated and control leaf.

-

Incubation: Place the plant material in a humid chamber at 20-25°C with a 12-hour light/dark cycle.

-

Disease Assessment: After 3-5 days, measure the lesion diameter and calculate the disease incidence and severity.

A generalized workflow for these efficacy tests is presented below:

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure to this compound at sublethal doses causes oxidative stress in Caenorhabditis elegans regulated by insulin/insulin-like growth factor 1-like signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Fluopimomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a novel benzamide fungicide with a broad spectrum of activity against various plant pathogens. Developed by Shandong Sino-Agri United Biotechnology Co., Ltd., it has demonstrated significant efficacy in controlling diseases caused by oomycetes and other fungi, as well as nematicidal activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mode of action, synthesis, biological activity, and toxicological profile, with a focus on presenting quantitative data and detailed experimental methodologies for a scientific audience.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1309859-39-9 | [1][2][3] |

| Molecular Formula | C₁₅H₈ClF₇N₂O₂ | [2] |

| Molecular Weight | 416.68 g/mol | |

| Appearance | Solid (assumed) | |

| Water Solubility | Data not readily available | |

| Vapor Pressure | Data not readily available | |

| pKa | Data not readily available | |

| LogP | Data not readily available |

Mode of Action

This compound exhibits a multi-faceted mode of action, primarily targeting the cellular integrity and energy production of pathogens.

Delocalization of Spectrin-like Proteins

The primary mode of action of this compound, similar to its structural analog fluopicolide, involves the delocalization of spectrin-like proteins. These proteins are crucial for maintaining the stability and integrity of the cell membrane in oomycetes. By disrupting the normal localization of these proteins, this compound leads to a loss of membrane integrity, resulting in rapid swelling and lysis of zoospores and hyphae.

Caption: Proposed mechanism of this compound via spectrin-like protein delocalization.

Potential Inhibition of Succinate Dehydrogenase (SDHI)

There is evidence to suggest that this compound may also act as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration and energy production in fungal pathogens.

Caption: Putative mechanism of this compound as a Succinate Dehydrogenase Inhibitor.

Synthesis

A general synthetic route for this compound has been described, starting from either 2,3,5,6-tetrafluoro-4-methoxybenzoic acid or its corresponding ethyl ester.

Synthesis Workflow

Caption: General synthesis scheme for this compound.

Experimental Protocol (Generalized)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure based on the known chemistry would involve:

-

Activation of the Carboxylic Acid: 2,3,5,6-tetrafluoro-4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane, toluene) to form the corresponding acid chloride. This reaction is often carried out at room temperature or with gentle heating.

-

Amidation: The resulting acid chloride is then reacted with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Biological Activity

This compound has demonstrated a broad spectrum of biological activity against various plant pathogens and nematodes.

Fungicidal Activity

This compound is effective against a range of fungal diseases, including those caused by Phytophthora spp., Plasmopara viticola (grape downy mildew), Pseudoperonospora cubensis (cucumber downy mildew), Rhizoctonia solani, and Botrytis cinerea (gray mold).

Table 2: Fungicidal Efficacy of this compound

| Target Pathogen | Crop | Application Rate | Control Efficacy (%) | Reference |

| Botrytis cinerea | Tomato | 50 g/ha + B. methylotrophicus | 70.16 | |

| Botrytis cinerea | Tomato | 100 g/ha + B. methylotrophicus | 69.32 | |

| Rhizoctonia solani | Cotton | 4.8 mg/kg (6% formulation) | Not specified | |

| Rhizoctonia solani | Cotton | 9.6 mg/kg (6% formulation) | 90.37 | |

| Soil-borne pathogens | Tomato | Recommended dosage | 79.56 - 85.80 |

Nematicidal Activity

This compound has also shown significant activity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita. Its nematicidal action is linked to the induction of apoptosis in the germ cells of the nematodes, leading to reduced reproduction.

Table 3: Nematicidal Efficacy of this compound against Meloidogyne incognita

| Parameter | Concentration/Dosage | Result | Reference |

| LC₅₀ (J2 juveniles) | 48-hour exposure | 23.4 mg/L | |

| LC₅₀ (eggs) | 48-hour exposure | 9.5 mg/L | |

| Root Galling Reduction | 250 - 1000 g/ha (30 DAT) | 19.3 - 23.8% | |

| Root Galling Reduction | 250 - 1000 g/ha (60 DAT) | 35.7 - 52.7% |

Experimental Protocols for Efficacy Testing

-

Media Preparation: Prepare a suitable agar medium (e.g., potato dextrose agar) and amend with various concentrations of this compound.

-

Inoculation: Place a mycelial plug of the target fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Data Collection: Measure the radial growth of the fungal colony over time and calculate the percentage of growth inhibition compared to a control without the fungicide.

-

Data Analysis: Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value.

-

Planting and Inoculation: Grow susceptible host plants in pots containing sterilized soil. Inoculate the soil with a known number of M. incognita eggs or second-stage juveniles (J2s).

-

Treatment: Apply different concentrations of this compound to the soil.

-

Incubation: Maintain the plants in a greenhouse under controlled conditions for a specified period (e.g., 30-60 days).

-

Data Collection: Assess the number of galls on the roots, the number of eggs per gram of root, and the nematode population in the soil.

-

Data Analysis: Calculate the percentage reduction in galling and nematode population compared to an untreated control.

Residue Analysis

The analysis of this compound residues in agricultural commodities is crucial for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for sample preparation.

QuEChERS Workflow

Caption: A simplified workflow for this compound residue analysis using the QuEChERS method.

Experimental Protocol for QuEChERS (Generalized)

-

Sample Preparation: Homogenize a representative sample of the agricultural commodity.

-

Extraction: Weigh a subsample (e.g., 10-15 g) into a centrifuge tube. Add acetonitrile and internal standards. Shake vigorously. Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake again.

-

Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to remove interfering matrix components. Vortex and centrifuge.

-

Analysis: Analyze the final extract using a suitable analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Table 4: Residue Levels of this compound in Various Crops

| Crop | Application | Pre-Harvest Interval (PHI) | Residue Level (mg/kg) | Reference |

| Garlic Chive | Pyraclostrobin·this compound 30% SC | 10 days | < 0.16 | |

| Garlic Scape | Pyraclostrobin·this compound 30% SC | 10 days | < 0.027 | |

| Garlic | Pyraclostrobin·this compound 30% SC | 10 days | < 0.002 | |

| Taro | 15% this compound + 25% dimethomorph | 28 days | < 0.066 |

Toxicology and Ecotoxicology

Mammalian Toxicology

Limited data is publicly available on the mammalian toxicity of this compound. It is generally reported to have moderate acute toxicity to mammals. For its structural analog, fluopicolide, the oral LD₅₀ in rats is >5000 mg/kg, indicating low acute toxicity. Further studies are needed to establish a comprehensive toxicological profile for this compound.

Table 5: Toxicological Data for this compound

| Test Organism | Endpoint | Value | Reference |

| Mammals | Acute Oral LD₅₀ | Data not readily available | |

| Mammals | Acute Dermal LD₅₀ | Data not readily available | |

| Meloidogyne incognita (J2) | LC₅₀ (48h) | 23.4 mg/L | |

| Meloidogyne incognita (eggs) | LC₅₀ (48h) | 9.5 mg/L |

Ecotoxicology

The environmental fate and ecotoxicology of this compound are important considerations for its use in agriculture. Studies have shown that at recommended field application rates, this compound can have a temporary inhibitory effect on soil fungi, but this effect is recoverable. It appears to have no significant impact on soil bacteria and actinomycetes.

Table 6: Ecotoxicological Data for this compound

| Organism/Compartment | Endpoint | Value | Reference |

| Soil Fungi | Abundance | Temporary reduction | |

| Soil Bacteria | Abundance | No significant effect | |

| Soil Actinomycetes | Abundance | No significant effect | |

| Aquatic Organisms (Fish, Daphnia) | LC₅₀ | Data not readily available | |

| Bees | Acute Contact/Oral Toxicity | Data not readily available | |

| Soil | Half-life (DT₅₀) | Data not readily available |

Conclusion

This compound is a promising fungicide and nematicide with a unique mode of action. Its effectiveness against a broad range of plant pathogens, coupled with its novel mechanisms of action, makes it a valuable tool for integrated pest management strategies. Further research is warranted to fully elucidate its toxicological and ecotoxicological profile to ensure its safe and sustainable use in agriculture. The data and protocols presented in this guide are intended to support researchers and professionals in the continued development and evaluation of this important agrochemical.

References

Commercial Suppliers and Technical Guide for Fluopimomide in Laboratory Research

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluopimomide, a novel fungicide, for laboratory applications. It details commercial suppliers, key technical data, experimental protocols, and the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers in agrochemistry, fungal biology, and drug development.

Commercial Availability

This compound is available for laboratory research from several specialized chemical suppliers. Researchers should note that these products are strictly for research and development purposes and not for human or veterinary use.[1][2][3] The table below summarizes the offerings from key suppliers.

| Supplier | Available Quantities | Purity | CAS Number | Contact Information |

| Clinivex | 10mg, 50mg, 100mg | Not specified | 1309859-39-9 | +1 (877)-861-1996, --INVALID-LINK-- |

| MedKoo Biosciences | Custom synthesis (minimum 1g) | >98% | 1309859-39-9 | Not specified |

| Biosynth | 500mg | Not specified | 1309859-39-9 | Not specified |

| BenchChem | Not specified | Not specified | 1309859-39-9 | Not specified |

Technical Data

This compound, a benzamide fungicide, possesses a unique chemical structure that confers its biological activity.[4] It is a derivative of fluopicolide and is noted for its broad-spectrum activity against various plant pathogens.[5]

| Property | Value | Source |

| IUPAC Name | N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | PubChem |

| Molecular Formula | C₁₅H₈ClF₇N₂O₂ | PubChem |

| Molecular Weight | 416.68 g/mol | PubChem, MedKoo Biosciences |

| CAS Number | 1309859-39-9 | PubChem, MedKoo Biosciences |

| Appearance | To be determined (solid) | MedKoo Biosciences |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dark. Long term (months to years): -20 °C, dark. | MedKoo Biosciences |

| Shipping Conditions | Ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |

Mechanism of Action

This compound's primary mode of action is believed to involve the disruption of fungal cell integrity through the delocalization of spectrin-like proteins. These proteins are crucial for maintaining the stability of the cell membrane in oomycetes. By causing the redistribution of these proteins from the cell membrane into the cytoplasm, this compound leads to membrane instability and ultimately cell lysis.

Additionally, some research suggests that this compound may also act as a succinate dehydrogenase inhibitor (SDHI). SDH is a key enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published research.

In Vitro Inhibition of Fungal Mycelial Growth

This protocol is adapted from studies investigating the efficacy of fungicides against fungal pathogens like Botrytis cinerea.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound required to inhibit the mycelial growth of a target fungus.

Materials:

-

This compound (analytical grade)

-

Target fungal culture (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes (90 mm)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including a solvent-only control.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the log of the concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Effect of Combined Application of a New Fungicide this compound with a Biocontrol Agent Bacillus methylotrophicus TA-1 for Management of Gray Mold in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of soil treated fungicide this compound on tomato (Solanum lycopersicum L.) disease control and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Fluopimomide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a broad-spectrum fungicide and nematicide belonging to the chemical class of benzamides. Developed by Shandong Sino-Agri Union Biotechnology Co., Ltd. and registered in 2015, it has demonstrated significant activity against a range of plant pathogens, particularly oomycetes, as well as certain ascomycetes and plant-parasitic nematodes.[1] Structurally, this compound is N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide. It is a derivative of the oomycete-selective fungicide fluopicolide, sharing the same 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine portion.[1] This relationship, along with its structural similarity to the succinate dehydrogenase inhibitor (SDHI) fungicide fluopyram, hints at its complex and dual mechanism of action.[1] This technical guide provides a comprehensive literature review of this compound, summarizing key research findings, experimental protocols, and a detailed examination of its biological activity and modes of action.

Chemical Synthesis

The synthesis of this compound can be achieved through two primary routes, both starting from a pentafluorinated benzoate derivative.[2]

Route 1:

-

Methoxylation: Ethyl 2,3,4,5,6-pentafluorobenzoate is reacted with methoxytrimethylsilane in the presence of a tricoordinated gold(I) chloride complex to introduce a methoxy group at the 4-position, yielding ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate.[2]

-

Saponification: The resulting ester undergoes saponification under basic conditions to produce 2,3,5,6-tetrafluoro-4-methoxybenzoic acid.

-

Acid Chloride Formation: The benzoic acid derivative is then treated with thionyl chloride to form 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride.

-

Amidation: Finally, the acid chloride is reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to yield this compound.

Route 2 (Convergent Synthesis):

This alternative route involves the initial preparation of the amide followed by the introduction of the methoxy group.

-

Amidation: Ethyl 2,3,4,5,6-pentafluorobenzoate is first converted to the corresponding amide by reaction with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine.

-

Methoxylation: The resulting amide is then subjected to methoxylation at the 4-position of the pentafluorophenyl ring.

Biological Activity and Spectrum

This compound exhibits a broad spectrum of activity against various plant pathogens and nematodes. Its efficacy has been demonstrated against oomycetes, ascomycetes, and root-knot nematodes.

Fungicidal Activity

This compound is effective against a range of fungal pathogens, including:

-

Oomycetes: It is particularly effective against oomycetes, the primary target for which its parent compound, fluopicolide, was developed. This includes pathogens such as Phytophthora spp. and Pseudoperonospora cubensis.

-

Botrytis cinerea: The causal agent of gray mold, a significant post-harvest and field pathogen.

-

Rhizoctonia solani: A soil-borne pathogen causing damping-off and root rot in a wide range of crops.

Nematicidal Activity

This compound has shown significant toxicity to the southern root-knot nematode, Meloidogyne incognita.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and the closely related fluopicolide.

Table 1: Nematicidal Activity of this compound against Meloidogyne incognita

| Life Stage | Exposure Time | LC50 (mg/L) | Reference |

| Second-stage Juveniles (J2s) | 24 hours | 8.1 | |

| Eggs | 24 hours | 11.6 | |

| Second-stage Juveniles (J2s) | 48 hours | 23.4 | |

| Eggs | 48 hours | 9.5 |

Table 2: Fungicidal Activity of this compound against Rhizoctonia solani

| Isolate | EC50 (mg/L) | Reference |

| AG-4 | 0.388 | |

| LQ-M | 0.457 | |

| AG-2 | 0.427 |

Table 3: Fungicidal Activity of Fluopicolide against Phytophthora spp. (as a proxy for this compound)

| Pathogen | Developmental Stage | EC50 (µg/mL) | Reference |

| Phytophthora capsici | Mycelial Growth | 0.098 - 0.239 | |

| Phytophthora capsici | Sporulation | <0.03 - 0.062 | |

| Phytophthora infestans | Mycelial Growth | 0.02 - 2.98 |

Mechanism of Action

This compound exhibits a dual mechanism of action, a characteristic that contributes to its broad spectrum of activity and may help in managing fungicide resistance.

Redistribution of Spectrin-like Proteins

Similar to its parent compound, fluopicolide, this compound disrupts the cellular localization of spectrin-like proteins in oomycetes. Spectrin is a cytoskeletal protein crucial for maintaining the integrity of the plasma membrane. By causing the redistribution of these proteins from the cell membrane to the cytoplasm, this compound leads to membrane instability, ultimately causing cell swelling and bursting, particularly in motile zoospores.

Figure 1: this compound's effect on spectrin-like proteins.

Inhibition of Succinate Dehydrogenase (SDH)

This compound is also reported to be a succinate dehydrogenase inhibitor (SDHI). SDH, also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production in the target pathogen. This mode of action is shared with other fungicides like fluopyram.

Figure 2: this compound's inhibition of succinate dehydrogenase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of fungicides and nematicides like this compound.

In Vitro Fungicide Efficacy Assay (Amended Agar Medium Method)

This protocol is a standard method for determining the inhibitory effect of a fungicide on the mycelial growth of a fungus.

-

Preparation of Fungicide Stock Solution: Dissolve a known weight of technical-grade this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution.

-

Preparation of Amended Media: Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA for many fungi, or V8 juice agar for oomycetes). Autoclave the medium and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare control plates containing the solvent alone and plates with no amendments.

-

Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, onto the center of each amended and control agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plates nearly reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 (Effective Concentration to inhibit 50% of growth) value can then be determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In Vitro Nematicidal Assay against Meloidogyne incognita

This protocol outlines a method to assess the direct toxicity of a compound to nematode eggs and second-stage juveniles (J2s).

-

Nematode Culture and Extraction: Culture M. incognita on a susceptible host plant (e.g., tomato). Extract eggs from the roots using a sodium hypochlorite solution. Hatch J2s from a portion of the eggs by placing them on a Baermann funnel.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent and then prepare a series of dilutions in sterile water to achieve the desired test concentrations.

-

Egg Hatch Assay: Place a known number of eggs (e.g., 100) in each well of a multi-well plate. Add the different concentrations of the this compound test solutions to the wells. Include a solvent control and a water control. Incubate the plates at a suitable temperature (e.g., 25°C). After a set period (e.g., 24-48 hours), count the number of hatched J2s in each well. Calculate the percentage of hatch inhibition relative to the control.

-

J2 Mortality Assay: Place a known number of J2s (e.g., 50-100) in each well of a multi-well plate. Add the different concentrations of the this compound test solutions. Include appropriate controls. Incubate at a suitable temperature. After a set period (e.g., 24-48 hours), observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead. Calculate the percentage of mortality for each concentration, correcting for any mortality in the control using Abbott's formula.

-

Data Analysis: From the dose-response data, calculate the LC50 (Lethal Concentration to kill 50% of the population) for both the egg hatch and J2 mortality assays using probit analysis.

Experimental Workflow Visualization

The development and evaluation of a new fungicide like this compound typically follows a structured workflow, from initial discovery to eventual field application.

Figure 3: A generalized experimental workflow for fungicide development.

Structure-Activity Relationship (SAR)

While specific and detailed SAR studies on this compound are not extensively published, some general principles can be inferred from the broader class of benzamide fungicides.

-

Benzamide Moiety: The substituted benzamide core is crucial for activity. The nature and position of substituents on the phenyl ring can significantly influence the fungicidal spectrum and potency. For example, in some benzamide series, the presence of electron-withdrawing groups like fluorine or chlorine on the benzene ring has been shown to enhance antifungal activity.

-

Pyridine Ring: The trifluoromethyl-substituted chloro-pyridine ring is a key feature shared with fluopicolide. This part of the molecule is likely critical for the interaction with spectrin-like proteins.

-

Linker: The methylene amine linker connecting the benzamide and pyridine moieties provides flexibility, which can be important for optimal binding to the target sites.

Further research is needed to elucidate the specific contributions of each structural component of this compound to its dual mechanism of action and broad biological spectrum.

Conclusion

This compound is a promising pesticide with a valuable dual mechanism of action that includes the disruption of spectrin-like proteins and the inhibition of succinate dehydrogenase. Its broad spectrum of activity against important oomycetes, other fungal pathogens, and nematodes makes it a versatile tool for integrated pest management. The quantitative data presented in this guide highlight its potency, and the detailed experimental protocols provide a framework for further research and evaluation. Future studies should focus on generating more comprehensive quantitative efficacy data against a wider range of pathogens, conducting detailed structure-activity relationship analyses to optimize its chemical structure, and further elucidating the molecular details of its interaction with its target sites. This will enable the development of more effective and sustainable disease management strategies.

References

Methodological & Application

Standard Experimental Protocols for In Vitro Testing of Fluopimomide: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Fluopimomide, a novel benzamide fungicide. This compound, derived from fluopicolide, has demonstrated a broad spectrum of activity against various plant pathogens, notably oomycetes and Botrytis cinerea.[1][2] This document outlines standardized experimental procedures for determining the efficacy of this compound through mycelial growth inhibition, and spore germination assays. Additionally, it includes a summary of available quantitative data and a visual representation of the proposed mechanism of action.

Mechanism of Action: A Novel Approach to Fungal Inhibition

This compound is reported to possess a novel mode of action, distinguishing it from many existing fungicides.[1][2][3] While traditional benzimidazoles target β-tubulin, the parent compound of this compound, fluopicolide, is thought to act by delocalizing spectrin-like proteins from the cytoskeleton of oomycetes. This disruption of the cytoskeleton is believed to compromise cell membrane integrity, leading to rapid swelling and lysis of zoospores. This compound is suggested to have a broader spectrum of activity and higher efficiency than fluopicolide. One study also suggests that this compound may have multiple modes of action, including the impairment of energy generation.

The following diagram illustrates the proposed signaling pathway for this compound's mode of action, focusing on the disruption of spectrin-like proteins.

References

Designing Greenhouse Trials for Fluopimomide Efficacy Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a novel fungicide belonging to the benzamide and pyridine chemical classes. It is structurally related to fluopicolide and is classified under the Fungicide Resistance Action Committee (FRAC) Group 43.[1][2][3] This group of fungicides exhibits a unique mode of action by disrupting spectrin-like proteins within the cytoskeleton of oomycetes.[1][4] This disruption leads to the destabilization of the cell membrane, ultimately inhibiting various stages of the pathogen's life cycle, including mycelial growth, zoospore release and motility, and cyst germination.

This compound has demonstrated high efficacy against a range of oomycete pathogens, such as Phytophthora spp. and downy mildews, as well as other significant fungal pathogens like Botrytis cinerea (gray mold), Fusarium oxysporum, and Rhizoctonia solani. These application notes provide detailed protocols for conducting greenhouse trials to evaluate the efficacy of this compound against key soil-borne and foliar pathogens.

Mode of Action: Disruption of Spectrin-Like Proteins

This compound's fungicidal activity stems from its ability to cause the delocalization of spectrin-like proteins. These proteins are essential for maintaining the structural integrity and stability of the pathogen's cell membrane, particularly during active growth phases like hyphal tip extension. By disrupting these proteins, this compound leads to a cascade of detrimental effects on the pathogen.

Experimental Protocols

The following protocols outline the methodology for conducting preventative efficacy trials of this compound in a greenhouse setting. These protocols are designed to be adapted for specific host-pathogen systems.

General Greenhouse Conditions

Maintain consistent environmental conditions throughout the trial to ensure reproducibility.

-

Temperature: 20-25°C day / 15-20°C night, unless specific pathogen requirements dictate otherwise.

-

Humidity: 60-80% relative humidity. For foliar pathogens like Botrytis and downy mildew, higher humidity (>80%) may be required during the infection period.

-

Photoperiod: 12-14 hours of light.

-

Watering: Water plants as needed, avoiding overwatering to prevent conditions that may favor non-target pathogens. For soil-borne disease trials, maintain consistent soil moisture.

Experimental Workflow Overview

Protocol 1: Efficacy Against Phytophthora Root Rot (e.g., Phytophthora nicotianae)

This protocol details a soil drench application method to test the efficacy of this compound against a common soil-borne oomycete.

1. Plant Material and Propagation:

- Select a susceptible host plant species (e.g., tomato 'Moneymaker', boxwood 'Green Velvet').

- Grow seedlings in a sterile potting mix until they reach a suitable size (e.g., 4-6 true leaves for tomatoes).

- Acclimatize plants to the greenhouse conditions for at least one week before starting the experiment.

2. Inoculum Preparation:

- Culture the Phytophthora isolate on a suitable medium, such as V8 agar.

- Prepare an inoculum by growing the pathogen on a sterile grain medium (e.g., rice or millet) for 2-3 weeks.

- Alternatively, produce a zoospore suspension by flooding agar plate cultures with sterile water.

3. Experimental Design and Treatments:

- Use a completely randomized design with at least five replicate plants per treatment.

- Treatments:

- Non-inoculated, untreated control.

- Inoculated, untreated control.

- This compound at three different rates (e.g., low, medium, high recommended rates).

- A standard commercial fungicide as a positive control (e.g., mefenoxam, oxathiapiprolin).

4. Fungicide Application:

- Prepare stock solutions of this compound and the standard fungicide.

- Apply the treatments as a soil drench, ensuring even distribution of the solution to the potting medium. Apply a consistent volume per pot (e.g., 50-100 mL).

5. Inoculation:

- 24 to 48 hours after the fungicide application, inoculate the plants.

- Incorporate a standardized amount of the grain inoculum into the top layer of the potting mix or drench the soil with a known concentration of zoospore suspension.

6. Data Collection and Assessment:

- Assess plants weekly for a period of 4-6 weeks.

- Disease Severity: Rate root rot on a scale of 0-5 (0 = healthy roots, 5 = entire root system rotted and plant death).

- Plant Health: Record plant height, and at the end of the trial, measure total plant fresh weight and root fresh weight.

- Pathogen Reisolation: At the end of the trial, attempt to reisolate the pathogen from root tissues to confirm infection.

Protocol 2: Efficacy Against Botrytis cinerea (Gray Mold) on Tomato

This protocol outlines a foliar spray application to test this compound's efficacy against a common foliar pathogen.

1. Plant Material:

- Use a susceptible tomato variety grown to the 4-6 leaf stage.

2. Inoculum Preparation:

- Culture B. cinerea on potato dextrose agar (PDA) for 10-14 days to encourage sporulation.

- Prepare a spore suspension by flooding the plates with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) and scraping the surface.

- Adjust the spore concentration to 1 x 10^5 or 1 x 10^6 spores/mL using a hemocytometer.

3. Experimental Design and Treatments:

- Arrange plants in a randomized complete block design with at least five replicates per treatment.

- Treatments:

- Non-inoculated, untreated control.

- Inoculated, untreated control.

- This compound at three different foliar application rates.

- A standard commercial fungicide for Botrytis control as a positive control.

4. Fungicide Application:

- Apply fungicides as a foliar spray until runoff, ensuring complete coverage of all plant surfaces. A hand-held sprayer can be used for this purpose.

5. Inoculation and Incubation:

- Allow the fungicide to dry for at least one hour before inoculation.

- Spray the plants with the B. cinerea spore suspension until runoff.

- Place the inoculated plants in a high-humidity chamber (>90% RH) for 48-72 hours to promote infection.

6. Data Collection and Assessment:

- Assess disease 7-14 days after inoculation.

- Disease Incidence: Calculate the percentage of plants showing any gray mold symptoms.

- Disease Severity: Rate the percentage of leaf area affected by lesions or the number of lesions per plant.

- Control Efficacy (%): Calculate using the formula: [ (Disease in Control - Disease in Treatment) / Disease in Control ] * 100.

Protocol 3: Efficacy Against Downy Mildew (e.g., on Cucumber or Basil)

This protocol is for evaluating this compound's efficacy against downy mildew, another significant oomycete pathogen.

1. Plant Material:

- Use a susceptible host, such as cucumber or basil, at the 3-4 true leaf stage.

2. Inoculum Preparation:

- Collect fresh sporangia from infected leaves of a host plant.

- Create a sporangial suspension in cold, sterile distilled water.

- Adjust the concentration to approximately 1 x 10^5 sporangia/mL.

3. Experimental Design and Treatments:

- Follow a randomized complete block design with at least five replicates.

- Treatments:

- Non-inoculated, untreated control.

- Inoculated, untreated control.

- This compound at three different foliar application rates.

- A standard commercial fungicide for downy mildew (e.g., mandipropamid, mancozeb) as a positive control.

4. Fungicide Application:

- Apply preventative foliar sprays to the point of runoff.

5. Inoculation and Incubation:

- After the fungicide has dried, spray the undersides of the leaves with the sporangial suspension.

- Maintain high humidity and leaf wetness for at least 6-8 hours, preferably overnight in darkness, to facilitate infection. Keep temperatures cool (15-20°C).

6. Data Collection and Assessment:

- Assess disease symptoms 7-10 days post-inoculation.

- Disease Severity: Rate the percentage of leaf area covered with downy mildew lesions.

- Sporulation: In some cases, sporulation density can be assessed microscopically.

Data Presentation

Quantitative data from the trials should be summarized in clear, structured tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound Soil Drench on Phytophthora Root Rot

| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (0-5 scale) | Mean Root Fresh Weight (g) | Plant Height Increase (%) |

| Non-inoculated Control | - | 0.1 ± 0.05 | 25.2 ± 2.1 | 30.5 ± 3.2 |

| Inoculated Control | - | 4.5 ± 0.4 | 8.3 ± 1.5 | 5.1 ± 1.8 |

| This compound | 375 | 1.2 ± 0.2 | 20.1 ± 1.9 | 25.3 ± 2.5 |

| This compound | 750 | 0.8 ± 0.1 | 22.5 ± 2.0 | 28.1 ± 2.9 |

| This compound | 1500 | 0.5 ± 0.1 | 24.1 ± 2.3 | 29.7 ± 3.0 |

| Standard Fungicide | (Manufacturer's Rate) | 0.9 ± 0.2 | 21.8 ± 1.8 | 27.5 ± 2.6 |

Data are presented as mean ± standard error.

Table 2: Efficacy of this compound Foliar Spray on Botrytis cinerea on Tomato

| Treatment | Application Rate (g a.i./ha) | Mean Disease Incidence (%) | Mean Disease Severity (% leaf area) | Control Efficacy (%) |

| Inoculated Control | - | 100 | 65.8 ± 5.5 | - |

| This compound | 50 | 40 | 25.3 ± 3.1 | 61.5 |

| This compound | 100 | 20 | 15.1 ± 2.4 | 77.0 |

| This compound | 200 | 10 | 8.2 ± 1.9 | 87.5 |

| Standard Fungicide | (Manufacturer's Rate) | 25 | 18.9 ± 2.8 | 71.3 |

Data are presented as mean ± standard error.

Table 3: Efficacy of this compound Foliar Spray on Downy Mildew on Cucumber

| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (% leaf area) | Control Efficacy (%) |

| Inoculated Control | - | 78.2 ± 6.1 | - |

| This compound | 50 | 30.5 ± 4.2 | 61.0 |

| This compound | 100 | 12.1 ± 2.9 | 84.5 |

| This compound | 200 | 5.6 ± 1.5 | 92.8 |

| Standard Fungicide | (Manufacturer's Rate) | 15.8 ± 3.3 | 79.8 |

Data are presented as mean ± standard error.

Conclusion

These protocols provide a robust framework for evaluating the efficacy of this compound in a controlled greenhouse environment. Adherence to standardized methodologies in trial design, application, and assessment is critical for generating reliable and comparable data. The unique mode of action of this compound against spectrin-like proteins makes it a valuable tool for managing oomycete and other fungal diseases, particularly in the context of resistance management programs. Researchers should always include appropriate controls and a range of application rates to determine the optimal use parameters for this promising fungicide.

References

Fluopimomide: Recommended Application Rates and Protocols from Field Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the recommended application rates and experimental protocols for the fungicide Fluopimomide, based on findings from various field and greenhouse studies. The information is intended to guide researchers and professionals in the development and application of this chemical for crop protection.

Executive Summary

Data Presentation: Recommended Application Rates

The following tables summarize the quantitative data on the recommended application rates of this compound for various crops and target pathogens as determined in field and greenhouse studies.

Table 1: Foliar and Soil Application Rates for Tomato

| Target Pathogen | Crop | Application Method | Recommended Rate | Formulation | Source |

| Gray Mold (Botrytis cinerea) | Tomato | Foliar Spray | 50 - 100 g/ha | Not Specified | [1][2] |

| Soil-Borne Diseases (Fusarium wilt, Phytophthora blight, Gray mold) | Tomato | Furrow Application | 375 g/ha | 25% Suspension Concentrate (SC) | [3][4] |

Table 2: Soil Application Rates for Cucumber

| Target Pathogen | Crop | Application Method | Recommended Rate | Formulation | Source |

| Root-Knot Nematode (Meloidogyne incognita) | Cucumber | Soil Application | 500 - 750 g/ha | Not Specified | [5] |

Table 3: Seed Treatment Application Rates for Cotton

| Target Pathogen | Crop | Application Method | Recommended Rate (a.i.) | Formulation | Source |

| Seedling Damping-Off (Rhizoctonia solani) | Cotton | Seed Treatment | 4.8 - 9.6 mg/kg seed | 6% this compound Seed Coating Agent |

Experimental Protocols

Detailed methodologies for key experiments cited in this document are provided below.

Protocol 1: Efficacy of Foliar Application of this compound against Gray Mold (Botrytis cinerea) on Tomato

Objective: To evaluate the efficacy of this compound applied as a foliar spray for the control of gray mold on tomatoes in field conditions.

Materials:

-

Tomato plants (cultivar not specified)

-

This compound fungicide

-

Pressurized sprayer

-

Botrytis cinerea inoculum

-

Standard fungicides for comparison (optional)

-

Untreated control plots

Procedure:

-

Experimental Design: The field trial is set up in a randomized complete block design with multiple replications for each treatment.

-

Plot Establishment: Establish plots of tomato plants with appropriate spacing.

-

Inoculation: Inoculate tomato plants with a spore suspension of B. cinerea to ensure uniform disease pressure.

-

Fungicide Application:

-

Apply this compound at rates of 50 g/ha and 100 g/ha.

-

Applications can be made alone or in combination with a biocontrol agent like Bacillus methylotrophicus TA-1.

-

Conduct applications using a pressurized sprayer to ensure thorough coverage of the foliage.

-

-

Data Collection:

-

Assess disease severity at regular intervals after treatment.

-

Calculate disease control efficacy compared to the untreated control.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatments.

Protocol 2: Efficacy of Soil Application of this compound against Root-Knot Nematode (Meloidogyne incognita) on Cucumber

Objective: To determine the efficacy of this compound applied to the soil for the management of root-knot nematodes in cucumbers under field conditions.

Materials:

-

Cucumber seedlings

-

This compound fungicide

-

Meloidogyne incognita inoculum (J2 nematodes)

-

Pots or designated field plots

-

Standard nematicides for comparison (e.g., Abamectin, Fosthiazate)

-

Untreated control pots/plots

Procedure:

-

Experimental Setup: The experiment can be conducted in pots in a greenhouse or in designated field plots with a history of nematode infestation. A randomized complete block design should be used.

-

Inoculation: Inoculate the soil with a known quantity of M. incognita second-stage juveniles (J2s).

-

Fungicide Application:

-

Apply this compound to the soil at rates of 500 g/ha and 750 g/ha.

-

The application can be made prior to or at the time of transplanting the cucumber seedlings.

-

-

Data Collection:

-

After a specified period (e.g., 30 and 60 days after treatment), collect soil and root samples.

-

Assess the nematode population density in the soil.

-

Evaluate the root galling index on the cucumber roots.

-

Measure plant growth parameters such as plant height and yield.

-

-

Statistical Analysis: Use statistical analysis to compare the efficacy of this compound treatments with the control and standard nematicides.

Visualizations

The following diagrams illustrate key experimental workflows and the mode of action of this compound.

Caption: Experimental workflow for evaluating foliar application of this compound.

Caption: Experimental workflow for evaluating soil application of this compound.

Caption: Proposed mode of action of this compound on fungal cells.

Discussion and Future Directions

The compiled data indicate that this compound is a versatile fungicide with proven efficacy against several important plant pathogens through various application methods. The provided protocols offer a foundation for standardized testing and further investigation into its performance under different environmental conditions and against a broader range of pathogens.

A notable gap in the current body of public-domain research is the lack of specific field trial data for the application of this compound against cucumber downy mildew and rice sheath blight. While some product labels may suggest its use, peer-reviewed field studies detailing recommended rates and efficacy are needed to provide robust guidance for these applications. Future research should focus on establishing optimal application rates and timings for these and other significant crop diseases to fully realize the potential of this compound in integrated pest management programs.

References

- 1. veggiepathology.wordpress.ncsu.edu [veggiepathology.wordpress.ncsu.edu]

- 2. ijpab.com [ijpab.com]

- 3. veggiepathology.wordpress.ncsu.edu [veggiepathology.wordpress.ncsu.edu]

- 4. Downy mildew watch: Fungicides recommended for cucumber disease control - MSU Extension [canr.msu.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Fluopimomide Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Fluopimomide stock solutions for use in various laboratory experiments. Due to the limited availability of public data on the solubility of this compound in common laboratory solvents, this guide also includes a protocol for determining its solubility. Adherence to these guidelines will help ensure the accurate and consistent use of this compound in research and development settings.

Physicochemical Properties of this compound

This compound is a benzamide fungicide.[1][2] Key physicochemical properties are summarized in the table below. It is crucial to understand these properties for proper handling and solution preparation.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈ClF₇N₂O₂ | [1][2] |

| Molecular Weight | 416.68 g/mol | [2] |

| Appearance | Crystalline solid (typical) | |

| Solubility in Water | Data not publicly available. Expected to be low. | |

| Solubility in Organic Solvents | Soluble in Ethyl Acetate. Solubility in DMSO and Ethanol requires user determination. | |

| Storage Stability | Store solid compound at -20°C. Stock solutions should be stored at -20°C or -80°C and used promptly. |

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Selected Solvent (e.g., DMSO)

Objective: To determine the maximum solubility of this compound in a specific solvent to enable the preparation of a concentrated stock solution.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Sonicator bath (optional)

-

Calibrated micropipettes and sterile tips

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh out a small, known amount of this compound (e.g., 5 mg) and place it into a sterile microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

-

If the solid does not completely dissolve, use a sonication bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation at higher temperatures.

-

Continue adding small, known volumes of DMSO (e.g., 10 µL at a time), followed by vortexing and sonication, until the solid is completely dissolved.

-

Record the total volume of DMSO used.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of DMSO (mL)

-

To express solubility in molarity (M), use the following formula: Molarity (M) = (Solubility in mg/mL / Molecular Weight of this compound in g/mol ) x 1000

-

Protocol 2: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into working solutions.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or cryovials

-

Vortex mixer

-

Sonicator bath (optional)

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

Procedure:

-

Pre-dissolution Steps:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation.

-

Gently tap the vial to ensure all the powder is at the bottom.

-

-

Dissolution:

-

Based on the desired concentration (determined from Protocol 1 or a target concentration below the maximum solubility), calculate the required mass of this compound and volume of DMSO.

-

Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.

-

Add the calculated volume of sterile, anhydrous DMSO to the vial.

-

Recap the vial securely and vortex thoroughly until the compound is completely dissolved. A sonication bath can be used for a few minutes to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-